CMC and γCMC: Hydroxypropyl Sulfobetaine vs. Propyl Sulfobetaine Benchmark
The presence of a secondary hydroxyl group on the propyl spacer of pyridinium sulfobetaine directly alters micellization thermodynamics compared to its non-hydroxylated analog. A systematic study of zwitterionic sulfobetaine homologs demonstrates that the introduction of a hydroxyl group yields a quantifiably lower minimum surface tension (γCMC) at the cost of a moderately elevated critical micelle concentration (CMC) [1].
| Evidence Dimension | Critical Micelle Concentration (CMC) at 30°C |
|---|---|
| Target Compound Data | 0.8 mM (for C14 alkyl chain hydroxypropyl sulfobetaine, C14HSB) |
| Comparator Or Baseline | Propyl sulfobetaine with C14 alkyl chain (C14SB): 0.6 mM |
| Quantified Difference | CMC increased by approximately 33% |
| Conditions | Air-water interface; Wilhelmy plate method; 30°C; aqueous solution. |
Why This Matters
For applications requiring low interfacial tension (IFT), the 10% reduction in γCMC for the hydroxypropyl derivative is a superior performance indicator over the 33% higher CMC, making it more effective at lowering surface energy once micelles form [1].
- [1] Du, M., et al. The structure effect on the surface and interfacial properties of zwitterionic sulfobetaine surfactants for enhanced oil recovery. RSC Advances, 2014, 5, 13993-14001. View Source
